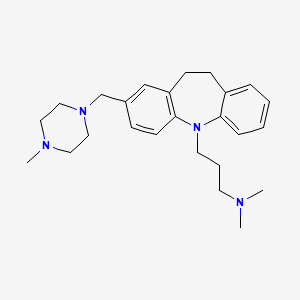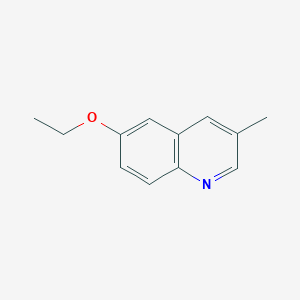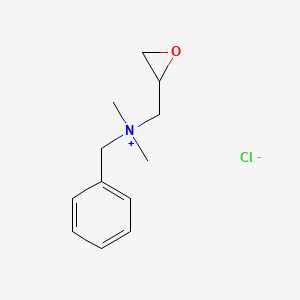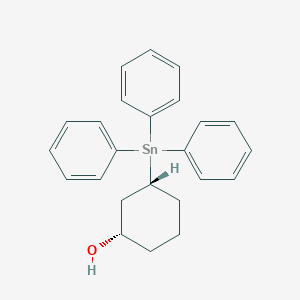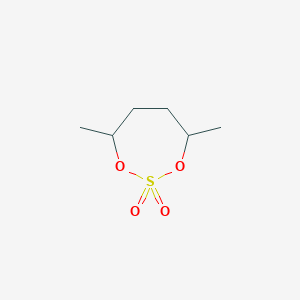![molecular formula C14H20 B14500699 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene CAS No. 63527-90-2](/img/structure/B14500699.png)
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethylbicyclo[422]deca-3,7,9-triene is a bicyclic hydrocarbon compound characterized by its unique structure, which includes two fused cyclohexane rings with four methyl groups attached at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or other reduced hydrocarbons. Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives .
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,7-Tetramethylbicyclo[4.3.0]nona-4,7,9(1)-triene: This compound has a similar bicyclic structure but with different methyl group positions and ring sizes.
2,2-Dimethylbicyclo[2.2.2]octane: Another bicyclic compound with a different ring system and fewer methyl groups.
Uniqueness
2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene is unique due to its specific arrangement of methyl groups and the stability of its bicyclic structure. This makes it particularly useful in studies of steric effects and as a precursor for various chemical reactions and applications .
Propiedades
Número CAS |
63527-90-2 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethylbicyclo[4.2.2]deca-3,7,9-triene |
InChI |
InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-7-5-11(13)6-8-12/h5-12H,1-4H3 |
Clave InChI |
YRWBRMDPALPTJL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(C2C=CC1C=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
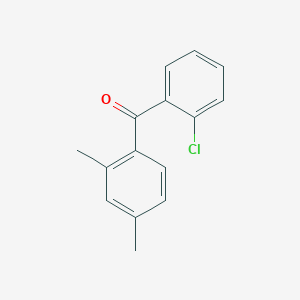
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)


![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
